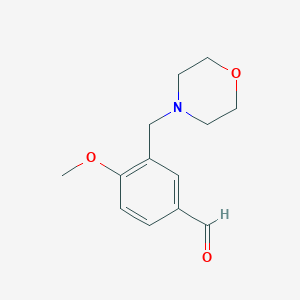

4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Description

Properties

IUPAC Name |

4-methoxy-3-(morpholin-4-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13-3-2-11(10-15)8-12(13)9-14-4-6-17-7-5-14/h2-3,8,10H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRYKKIGMYJYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde (CAS 128501-81-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde (CAS 128501-81-5), a versatile benzaldehyde derivative with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, characterization, and prospective applications. A detailed, field-proven protocol for its synthesis via the Mannich reaction is presented, emphasizing the causal relationships behind the experimental choices to ensure reproducibility and scalability. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Benzaldehydes in Drug Discovery

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, prized for the reactivity of the aldehyde group which allows for a myriad of chemical transformations. In the realm of medicinal chemistry, the benzaldehyde scaffold is a privileged structure, frequently incorporated into molecules exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The strategic functionalization of the benzene ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, enhancing its potential as a drug candidate.

The subject of this guide, this compound, combines the reactive aldehyde functionality with a methoxy group and a morpholinomethyl substituent. The morpholine moiety is a common feature in many approved drugs, often introduced to improve aqueous solubility, a critical factor for drug absorption and distribution. Furthermore, the tertiary amine within the morpholine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. This unique combination of functional groups makes this compound a highly attractive starting material for the synthesis of novel compounds with therapeutic potential.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 128501-81-5 | [1] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES | COC1=C(CN2CCOCC2)C=C(C=O)C=C1 | [1] |

| InChI | 1S/C13H17NO3/c1-16-13-3-2-11(10-15)8-12(13)9-14-4-6-17-7-5-14/h2-3,8,10H,4-7,9H2,1H3 | [1] |

| InChI Key | YHRYKKIGMYJYLB-UHFFFAOYSA-N | [1] |

-

¹H NMR: Distinct signals for the aromatic protons, the aldehyde proton (around 9-10 ppm), the methoxy group protons (around 3.8-4.0 ppm), and the protons of the morpholine and methylene bridge.

-

¹³C NMR: Resonances for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, the methoxy carbon, and the carbons of the morpholinomethyl group.

-

FT-IR: Characteristic stretching vibrations for the C=O of the aldehyde (around 1700 cm⁻¹), C-O-C of the ether and morpholine, and C-N of the morpholine.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight.

Synthesis Pathway: The Mannich Reaction

The most logical and efficient synthetic route to this compound is the Mannich reaction. This powerful three-component condensation reaction involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. In this specific synthesis, isovanillin (3-hydroxy-4-methoxybenzaldehyde) serves as the phenol, providing the active hydrogen on the aromatic ring, formaldehyde is the aldehyde component, and morpholine is the secondary amine.

The reaction proceeds via the formation of an Eschenmoser-like salt in situ from formaldehyde and morpholine, which then acts as an electrophile and attacks the electron-rich aromatic ring of isovanillin, preferentially at the ortho position to the activating hydroxyl group.

Caption: Synthesis of this compound via the Mannich Reaction.

Detailed Experimental Protocol

This protocol is adapted from a similar Mannich reaction and is designed to be a self-validating system with clear checkpoints.

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Morpholine

-

Formaldehyde (37% solution in water)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isovanillin (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add morpholine (1.1 eq) followed by the dropwise addition of formaldehyde solution (1.2 eq). The order of addition is crucial to pre-form the reactive iminium species.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the starting material (isovanillin) spot and the appearance of a new, more polar spot indicates the formation of the product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to remove any unreacted acidic starting material) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The fractions containing the pure product, as identified by TLC, are combined and concentrated to yield this compound as a solid.

Applications in Drug Development

While specific biological activity for this compound is not extensively documented, its structural motifs suggest a range of potential applications in drug discovery.

-

Scaffold for Novel Ligands: The aldehyde group serves as a versatile handle for further chemical modifications, such as reductive amination, Wittig reactions, or the formation of Schiff bases, allowing for the rapid generation of diverse compound libraries.

-

Intermediate in Multi-step Syntheses: This compound is a valuable intermediate for the synthesis of more complex molecules. For instance, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for functionalization.

-

Potential Pharmacological Activity: Mannich bases are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the morpholine and substituted benzaldehyde moieties in this compound makes it a candidate for screening in various biological assays. For example, vanillin derivatives have been investigated for their therapeutic potential.[2]

Caption: Potential derivatization pathways and applications in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: It is classified as a combustible solid.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis via the Mannich reaction, combined with the presence of multiple reactive and pharmacologically relevant functional groups, makes it an attractive starting point for the development of novel therapeutic agents. This guide provides the essential technical information and a robust synthetic protocol to enable researchers to effectively utilize this compound in their drug discovery endeavors. Further investigation into the biological activities of this compound and its derivatives is warranted and holds the promise of uncovering new therapeutic leads.

References

-

Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. [Link][2]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde is a substituted benzaldehyde derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a benzaldehyde core, a methoxy group, and a morpholinomethyl substituent, confer specific physicochemical properties that are crucial for its biological activity, pharmacokinetic profile, and formulation development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental data and established scientific principles. Understanding these properties is paramount for researchers aiming to utilize this molecule in the synthesis of novel therapeutic agents.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.

Molecular Structure:

Chemical Structure of the Compound.

Table 1: Core Chemical Information

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 128501-81-5 | [1][2] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1][2] |

| Molecular Weight | 235.28 g/mol | [1][3] |

| Canonical SMILES | COC1=C(C=C(C=C1)C=O)CN2CCOCC2 | [3] |

| InChI Key | YHRYKKIGMYJYLB-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. While comprehensive experimental data for this compound is not extensively published, the following table summarizes the known and predicted properties.

Table 2: Physicochemical Data

| Property | Value | Method | Source |

| Physical State | Solid | Visual Inspection | [3] |

| Melting Point | Not available | Experimental | N/A |

| Boiling Point | Not available | Experimental | N/A |

| Solubility | Not available | Experimental | N/A |

| pKa (predicted) | Not available | Computational | N/A |

| LogP (predicted) | Not available | Computational | N/A |

Expert Insights: The presence of the polar morpholine and aldehyde functionalities, combined with the largely nonpolar benzaldehyde core, suggests that the solubility of this compound will be moderate in a range of organic solvents. Its solubility in aqueous media is expected to be limited but may be enhanced at lower pH due to the basicity of the morpholine nitrogen. The solid state at room temperature is consistent with its molecular weight and the potential for intermolecular interactions.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of a compound.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

-

Electron Ionization Mass Spectrum (EI-MS): A mass spectrum for this compound is available and confirms its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

-

¹H NMR (Proton NMR): While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on its structure. Protons on the aromatic ring, the aldehyde proton, the methoxy protons, the methylene bridge protons, and the morpholine protons would all exhibit characteristic signals.

-

¹³C NMR (Carbon-13 NMR): Similarly, a ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons, the methoxy carbon, the methylene bridge carbon, and the carbons of the morpholine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Expected Absorptions: A typical IR spectrum of this compound would show characteristic absorption bands for the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and alkyl groups, C-O stretches of the methoxy and morpholine ether groups, and C-N stretching of the morpholine moiety.

Experimental Protocols

To address the current gap in publicly available experimental data, this section outlines standardized protocols for the determination of key physicochemical properties. These methods are widely accepted in the field and provide a framework for researchers to characterize this compound.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

Apparatus: Capillary melting point apparatus.

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting point is approached.

-

The temperature range over which the sample melts (from the appearance of the first liquid drop to the complete liquefaction) is recorded as the melting point.

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is a critical parameter for drug delivery and formulation.

Procedure (Thermodynamic Solubility):

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Thermodynamic Solubility Determination.

Synthesis and Purification

A plausible synthetic route to this compound involves the Mannich reaction, a classic method for the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this case, the starting material would be 4-methoxybenzaldehyde, which is reacted with formaldehyde and morpholine.

Plausible Synthetic Pathway.

Expert Insights: The purification of the final product would likely be achieved through column chromatography on silica gel, followed by recrystallization to obtain a highly pure solid. The choice of solvent for recrystallization would be determined by the solubility profile of the compound.

Applications in Drug Discovery and Development

Substituted benzaldehydes are valuable scaffolds in medicinal chemistry due to their versatile reactivity and presence in numerous biologically active molecules. The title compound, with its unique combination of functional groups, holds potential for the development of novel therapeutics. The morpholine moiety can improve pharmacokinetic properties such as solubility and metabolic stability, while the benzaldehyde group can serve as a handle for further chemical modifications or as a key pharmacophoric element.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound and provided a framework for its experimental characterization. While there is a clear need for more comprehensive published data, the insights provided herein offer a valuable resource for researchers working with this compound. A thorough understanding of its properties is the cornerstone for its successful application in the design and development of new chemical entities with therapeutic potential.

References

Certificate of Analysis for a related compound, (E)-4-methoxy-3-(3-morpholinopropoxy)benzaldehyde oxime, indicates that NMR and Mass Spectrometry data are typically provided for such research chemicals. (Link: [Link])

[1] Pharmaffiliates lists this compound with its CAS number and molecular formula, indicating its availability as a research chemical. (Link: [Link])

Sources

Synthesis pathway for 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a derivative of the versatile platform chemical, vanillin. The core of this document is dedicated to a detailed exploration of the Mannich reaction, the principal synthetic route for this compound. We delve into the reaction mechanism, provide a step-by-step experimental protocol, and discuss critical parameters for process optimization. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the practical synthesis and characterization of this molecule, grounded in established chemical principles.

Introduction: The Convergence of Vanillin and Morpholine Scaffolds

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde that serves as a primary component of natural vanilla extract.[1] Beyond its extensive use as a flavoring agent, the vanillin structure is recognized as a "privileged scaffold" in medicinal chemistry.[2][3] Its aromatic ring possesses three key functional groups—aldehyde, hydroxyl, and ether—that are amenable to chemical modification, enabling the synthesis of a vast library of derivatives with diverse biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[3][4][5]

The target molecule, this compound, incorporates a morpholine ring onto the vanillin framework. The morpholine heterocycle is a common feature in many approved drugs, often introduced to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. The synthesis of this compound is most efficiently achieved through the Mannich reaction, a classic three-component condensation that covalently links an active hydrogen compound (vanillin), a non-enolizable aldehyde (formaldehyde), and a secondary amine (morpholine).[6][7][8] This guide will elucidate this specific transformation in detail.

Retrosynthetic Analysis and Strategy

A retrosynthetic approach to this compound logically disconnects the molecule at the benzylic carbon-nitrogen bond. This disconnection, characteristic of a Mannich product, reveals the three fundamental building blocks required for its synthesis.

Caption: Retrosynthetic pathway for the target molecule.

This analysis identifies the most direct and convergent synthetic route: the one-pot condensation of vanillin, morpholine, and formaldehyde.

The Core Synthesis Pathway: The Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis for its ability to perform aminoalkylation on acidic protons.[9] In the context of phenols like vanillin, the reaction proceeds as an electrophilic aromatic substitution on the electron-rich aromatic ring.

Reaction Mechanism

The reaction mechanism involves two primary stages: the formation of an electrophilic iminium ion and its subsequent reaction with the nucleophilic vanillin ring.

-

Iminium Ion Formation: Morpholine, a secondary amine, performs a nucleophilic attack on the carbonyl carbon of formaldehyde. In aqueous solutions, formaldehyde exists primarily as its hydrate, methylene glycol.[10] The resulting hemiaminal intermediate rapidly dehydrates under the reaction conditions to form the highly electrophilic N,N-methylenemorpholinium ion (often referred to as a Mannich reagent or Eschenmoser's salt precursor).[9]

-

Electrophilic Aromatic Substitution: The phenolic hydroxyl group of vanillin is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. The C5 position (ortho to the hydroxyl and meta to the aldehyde) is sterically accessible and electronically activated, making it the primary site for nucleophilic attack on the iminium ion. A subsequent tautomerization step re-aromatizes the ring to yield the final product.

Caption: Mechanism of the Mannich reaction for vanillin.

Rationale for Reagent Selection

-

Vanillin: As a substrate, vanillin is ideal. Its phenolic hydroxyl group strongly activates the C5 position for electrophilic substitution, ensuring high regioselectivity. Its widespread availability from both natural and synthetic sources makes it a cost-effective starting material.[1][11]

-

Morpholine: This cyclic secondary amine is frequently used in Mannich reactions due to its stability and the favorable properties it often imparts to the final product.[6]

-

Formaldehyde: It serves as the essential one-carbon electrophilic building block. It is highly reactive and typically used as a 37% aqueous solution (formalin) for convenience and safety.[12]

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of this compound. All steps are designed to ensure reproducibility and high purity of the final product.

Materials and Reagents

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde), ≥99%

-

Morpholine, ≥99%

-

Formaldehyde, 37 wt. % in H₂O

-

Ethanol, 200 proof (absolute)

-

Ethyl acetate, ACS grade

-

Hexanes, ACS grade

-

Deionized water

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator, and TLC plates (silica gel 60 F₂₅₄).

Stoichiometry and Reagent Data

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (Mass/Vol) | Moles (mmol) |

| Vanillin | 152.15 | 1.0 | 7.61 g | 50.0 |

| Morpholine | 87.12 | 1.1 | 4.80 g (4.8 mL) | 55.0 |

| Formaldehyde (37%) | 30.03 (as CH₂O) | 1.2 | 4.87 g (4.5 mL) | 60.0 |

| Ethanol (Solvent) | - | - | 100 mL | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (7.61 g, 50.0 mmol) and ethanol (100 mL). Stir the mixture at room temperature until all the vanillin has dissolved completely.

-

Amine Addition: Add morpholine (4.8 mL, 55.0 mmol) to the solution in a single portion.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring.

-

Formaldehyde Addition: Using a dropping funnel, add the 37% formaldehyde solution (4.5 mL, 60.0 mmol) dropwise to the cooled reaction mixture over a period of 15-20 minutes. Ensure the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 1:1 ethyl acetate/hexanes. The product spot should be visible under UV light and will have a lower Rf value than the starting vanillin.

-

Work-up: Once the reaction is complete (disappearance of vanillin), concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extraction: To the remaining residue, add deionized water (50 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine all organic extracts and wash them with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis.

Characterization and Data Analysis

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

| Property / Technique | Expected Result / Observation |

| Chemical Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.8 (s, 1H, -CHO), δ ~7.4 (m, 2H, Ar-H), δ ~6.9 (d, 1H, Ar-H), δ ~3.9 (s, 3H, -OCH₃), δ ~3.7 (t, 4H, -CH₂-O-CH₂-), δ ~3.6 (s, 2H, Ar-CH₂-N), δ ~2.5 (t, 4H, -CH₂-N-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~191.0 (CHO), δ ~153.0, ~150.0, ~130.0, ~127.0, ~125.0, ~110.0 (Ar-C), δ ~67.0 (-CH₂-O-CH₂-), δ ~61.0 (Ar-CH₂-N), δ ~56.0 (-OCH₃), δ ~53.5 (-CH₂-N-CH₂-) |

| FT-IR (KBr, cm⁻¹) | ~2950 (C-H), ~2850 & ~2750 (Aldehyde C-H), ~1680 (C=O aldehyde), ~1590 (C=C aromatic), ~1270 & ~1130 (C-O ether) |

| MS (ESI+) | m/z 236.1 [M+H]⁺ |

Process Optimization and Critical Considerations

-

Temperature Control: The initial reaction between morpholine and formaldehyde is exothermic. Cooling the reaction mixture before and during the formaldehyde addition is crucial to prevent the formation of polymeric byproducts and to ensure controlled reaction kinetics.

-

Stoichiometry: Using a slight excess of morpholine and formaldehyde ensures the complete consumption of the limiting reagent, vanillin. However, a large excess should be avoided as it can complicate the purification process.

-

Solvent: Ethanol is an excellent solvent choice as it dissolves all reactants and is easily removed. Other polar protic solvents can also be used. Acetonitrile has also been reported for similar aminoalkylations of vanillin.[13]

-

pH Management: The reaction proceeds well under neutral to slightly basic conditions, facilitated by the amine itself. Strongly acidic conditions can protonate the amine, reducing its nucleophilicity, while strongly basic conditions may promote undesired side reactions with the aldehyde.[9]

Conclusion

The synthesis of this compound via the Mannich reaction is a robust, efficient, and highly regioselective method. It leverages the inherent reactivity of the vanillin scaffold and employs readily available, inexpensive starting materials. The procedure is straightforward, scalable, and provides good to excellent yields of the desired product. This technical guide provides a comprehensive framework, from mechanistic understanding to a detailed experimental protocol, enabling researchers to confidently synthesize and study this and other related vanillin-amine derivatives for applications in medicinal chemistry and materials science.

References

-

Title: Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity Source: ACS Omega, ACS Publications URL: [Link]

-

Title: Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents Source: PMC, NIH URL: [Link]

-

Title: Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity Source: NIH URL: [Link]

-

Title: Vanillin - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits Source: MDPI URL: [Link]

-

Title: Synthetic applications of biologically important Mannich bases: An updated review Source: Open Access Research Journal of Biology and Pharmacy URL: [Link]

-

Title: Mannich reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 4-Methoxy-3-(methoxymethyl)benzaldehyde Source: PMC, NIH URL: [Link]

-

Title: MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS Source: AdiChemistry URL: [Link]

-

Title: Advances in the Chemistry of Mannich Bases Source: Synthesis URL: [Link]

-

Title: Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Synthesis of 4-hydroxy-3-methoxy benzaldehyde Source: PrepChem.com URL: [Link]

-

Title: Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes Source: ResearchGate URL: [Link]

-

Title: Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1 Source: ResearchGate URL: [Link]

-

Title: Vanillin Synthesis from 4-Hydroxybenzaldehyde Source: Journal of Chemical Education URL: [Link]

-

Title: Chemical and physical basics of routine formaldehyde fixation Source: PMC, NIH URL: [Link]

-

Title: 4-formyl-2-methoxy phenyl acetate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry Source: PharmaCompass.com URL: [Link]

-

Title: Formaldehyde surrogates in multicomponent reactions Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Biotechnological Advances in Vanillin Production: From Natural Vanilla to Metabolic Engineering Platforms Source: MDPI URL: [Link]

-

Title: 4-Formyl-2-methoxyphenyl acetate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry Source: PharmaCompass.com URL: [Link]

-

Title: Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry Source: Forest Products Laboratory URL: [Link]

-

Title: A Review on the Vanillin derivatives showing various Biological activities. Source: International Journal of PharmTech Research URL: [Link]

-

Title: Generation of formaldehyde by pharmaceutical excipients and its absorption by meglumine Source: PubMed URL: [Link]

-

Title: PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. Source: CORE URL: [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Mannich reaction - Wikipedia [en.wikipedia.org]

- 8. Mannich Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. adichemistry.com [adichemistry.com]

- 10. Chemical and physical basics of routine formaldehyde fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vanillin - Wikipedia [en.wikipedia.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Blueprint

The compound , 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde, possesses a unique combination of functional groups: an aromatic aldehyde, a methoxy ether, and a morpholine ring linked by a methylene bridge. Its molecular formula is C₁₃H₁₇NO₃ and it has a molecular weight of 235.28 g/mol .[1] The definitive confirmation of this structure is paramount for its intended applications, necessitating a rigorous analytical workflow. This guide will detail the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to unambiguously determine its chemical architecture.

Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle

Mass spectrometry serves as the initial pillar of our analysis, providing the molecular weight and crucial fragmentation patterns that offer preliminary structural insights.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is utilized.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation: Assembling the Fragments

The expected EI mass spectrum of this compound would exhibit a molecular ion peak (M⁺) and a series of fragment ions that are characteristic of its structural motifs.

| m/z (Expected) | Proposed Fragment Ion | Significance |

| 235 | [C₁₃H₁₇NO₃]⁺ | Molecular Ion (M⁺) - Confirms the molecular weight. |

| 234 | [C₁₃H₁₆NO₃]⁺ | Loss of a hydrogen radical from the aldehyde, a common fragmentation for benzaldehydes.[2][3] |

| 149 | [C₈H₇O₂]⁺ | Benzylic cleavage, resulting in the 4-methoxy-3-methylbenzaldehyde cation radical. |

| 135 | [C₈H₇O₂]⁺ | Cleavage of the C-N bond of the morpholine ring. |

| 100 | [C₅H₁₀NO]⁺ | Formation of the morpholinomethyl cation. |

| 86 | [C₄H₈N]⁺ | Fragmentation of the morpholine ring. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds.[2][3] |

The presence of the molecular ion at m/z 235 confirms the compound's molecular weight. The subsequent fragmentation pattern provides a roadmap to its structure, with key fragments corresponding to the substituted benzaldehyde and the morpholine moieties.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a powerful, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Analysis: An IR beam is passed through the ATR crystal, interacting with the sample at the surface. The attenuated beam is then detected, and a spectrum of absorbance versus wavenumber is generated.

Data Interpretation: A Vibrational Fingerprint

The FTIR spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands indicating the presence of specific functional groups.[4][5]

| Wavenumber (cm⁻¹) (Expected) | Vibrational Mode | Functional Group Assignment |

| 2950-2800 | C-H stretch | Aliphatic (Morpholine and Methylene) |

| 2850-2750 | C-H stretch | Aldehyde (characteristic weak bands)[6][7] |

| 1685 | C=O stretch | Aromatic Aldehyde (conjugated)[6][7] |

| 1600, 1510 | C=C stretch | Aromatic Ring |

| 1260 | C-O stretch | Aryl Ether (Methoxy) |

| 1115 | C-O-C stretch | Aliphatic Ether (Morpholine) |

The strong absorption at ~1685 cm⁻¹ is indicative of a conjugated aldehyde, while the bands in the 2850-2750 cm⁻¹ region further confirm the aldehyde functionality. The presence of both aryl and aliphatic ether linkages is supported by the C-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. We will employ both ¹H and ¹³C NMR, along with 2D correlation techniques for a comprehensive analysis.

Experimental Protocol: High-Field NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

-

Data Interpretation: Deciphering the Chemical Environment

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the distinct proton environments in the molecule.

| Chemical Shift (δ, ppm) (Expected) | Multiplicity | Integration | Assignment |

| 9.85 | s | 1H | Aldehyde (-CHO) |

| 7.80 | d | 1H | Aromatic (H-6) |

| 7.65 | dd | 1H | Aromatic (H-2) |

| 7.00 | d | 1H | Aromatic (H-5) |

| 3.90 | s | 3H | Methoxy (-OCH₃) |

| 3.70 | t | 4H | Morpholine (-O-CH₂-) |

| 3.60 | s | 2H | Methylene (-CH₂-N) |

| 2.50 | t | 4H | Morpholine (-N-CH₂-) |

The downfield singlet at ~9.85 ppm is characteristic of an aldehyde proton. The aromatic region will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The singlets for the methoxy and methylene protons, along with the two triplets for the morpholine protons, complete the proton puzzle. The distinct pattern for the morpholine protons is a well-recognized feature in NMR spectroscopy.[8][9][10][11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will identify all 13 unique carbon atoms in the structure.

| Chemical Shift (δ, ppm) (Expected) | DEPT-135 | Assignment |

| 191.0 | CH | Aldehyde (C=O) |

| 162.0 | C | Aromatic (C-4) |

| 132.0 | C | Aromatic (C-1) |

| 129.5 | CH | Aromatic (C-6) |

| 128.0 | C | Aromatic (C-3) |

| 126.5 | CH | Aromatic (C-2) |

| 111.0 | CH | Aromatic (C-5) |

| 67.0 | CH₂ | Morpholine (-O-CH₂) |

| 61.0 | CH₂ | Methylene (-CH₂-N) |

| 56.0 | CH₃ | Methoxy (-OCH₃) |

| 53.5 | CH₂ | Morpholine (-N-CH₂) |

The DEPT-135 experiment is crucial for distinguishing between the different types of carbon atoms. The downfield signal at ~191.0 ppm confirms the aldehyde carbonyl carbon. The aromatic carbons appear in the 110-165 ppm range, while the aliphatic carbons of the methoxy, methylene, and morpholine groups are found upfield.

2D NMR: Connecting the Dots

-

COSY: Will show correlations between the coupled aromatic protons, confirming their positions on the ring.

-

HSQC: Will directly link each proton signal to its corresponding carbon signal, solidifying the assignments made from the 1D spectra.

-

HMBC: Is the final piece of the puzzle. Key HMBC correlations would include:

-

The aldehyde proton to the aromatic carbons C-2 and C-6.

-

The methylene protons to the aromatic carbons C-2, C-3, and C-4, and to the morpholine carbons.

-

The methoxy protons to the aromatic carbon C-4.

-

These correlations provide unequivocal evidence for the connectivity of the different fragments of the molecule.

Integrated Workflow for Structural Elucidation

The following diagram illustrates the logical flow of the analytical process, where each technique builds upon the information provided by the previous one.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The synergistic application of mass spectrometry, infrared spectroscopy, and a suite of NMR techniques provides an unassailable body of evidence for the structural elucidation of this compound. This systematic approach, grounded in the fundamental principles of each analytical method, ensures the highest degree of scientific integrity and confidence in the final structural assignment. The detailed protocols and interpretative logic presented in this guide serve as a robust framework for the characterization of similarly complex organic molecules in a research and development setting.

References

-

¹H and ¹³C NMR spectra of N-substituted morpholines. PubMed. [Link]

-

Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

Molecular structures of substituted benzaldehydes 51-60 (prediction set). ResearchGate. [Link]

-

Molecular structures of substituted benzaldehydes 1-50 (training set). ResearchGate. [Link]

-

Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde Derivatives. ResearchGate. [Link]

-

Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. ACS Publications. [Link]

-

Fragmentation of BENZALDEHYDE (Maina). Scribd. [Link]

-

Mass spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

-

Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link]

-

¹H NMR signals for methylene protons of morpholine group. ResearchGate. [Link]

-

Qualitative Tests, Structure and Uses of Benzaldehyde, Vanillin, Cinnamaldehyde. BYJU'S. [Link]

-

Substituted Benzaldehyde: Significance and symbolism. Wisdomlib. [Link]

-

Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. [Link]

-

Spectroscopy of Aldehydes and Ketones. NC State University Libraries. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. UKM. [Link]

-

FTIR spectra of Aromatic, aliphatic & conjugated aldehyde. YouTube. [Link]

-

FTIR analysis and interpretation of IR spectra of four spice oils extracted by hydrodistillation. ResearchGate. [Link]

-

4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde. PubChem. [Link]

-

4-Methoxy-3-(methoxymethyl)benzaldehyde. NIH. [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

-

Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. ResearchGate. [Link]

Sources

- 1. 4-Methoxy-3-(morpholinomethyl)benzaldehyde 128501-81-5 [sigmaaldrich.com]

- 2. scribd.com [scribd.com]

- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. azooptics.com [azooptics.com]

- 5. researchgate.net [researchgate.net]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. echemi.com [echemi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde

This document provides an in-depth analysis of the spectroscopic data for 4-Methoxy-3-(morpholin-4-ylmethyl)benzaldehyde, a substituted aromatic aldehyde with significant potential in synthetic chemistry and drug discovery. The structural complexity of this molecule, featuring an aldehyde, a methoxy ether, and a morpholinomethyl substituent on a benzene ring, gives rise to a unique spectroscopic fingerprint. This guide is intended for researchers and professionals in the chemical sciences, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition and the rationale behind spectral interpretation are discussed to provide a comprehensive and practical resource.

Molecular Structure and Physicochemical Properties

This compound is a solid compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol .[1][2][3] Its structure is foundational to understanding its spectral properties.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound are detailed below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~9.85 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and the aromatic ring, causing it to resonate far downfield. |

| ~7.6-7.8 | Multiplet (m) | 2H | Aromatic (H-2, H-6) | These protons are ortho and para to the electron-withdrawing aldehyde group, leading to a downfield shift. Their exact multiplicity will depend on coupling to H-5. |

| ~6.95 | Doublet (d) | 1H | Aromatic (H-5) | This proton is ortho to the electron-donating methoxy group, resulting in an upfield shift compared to the other aromatic protons. It will appear as a doublet due to coupling with H-6. |

| ~3.90 | Singlet (s) | 3H | Methoxy (-OCH₃) | The methyl protons of the methoxy group are shielded by the oxygen atom and typically appear as a sharp singlet in this region. |

| ~3.70 | Triplet (t) | 4H | Morpholine (-O-CH₂-) | These are the four protons on the carbons adjacent to the morpholine oxygen. They are deshielded by the electronegative oxygen.[4] |

| ~3.65 | Singlet (s) | 2H | Benzylic (-Ar-CH₂-N) | The benzylic protons are adjacent to the aromatic ring and the nitrogen atom, appearing as a singlet. |

| ~2.45 | Triplet (t) | 4H | Morpholine (-N-CH₂-) | These are the four protons on the carbons adjacent to the morpholine nitrogen. They are less deshielded than the protons next to the oxygen.[4] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~191.0 | Aldehyde (C=O) | The carbonyl carbon of the aldehyde is significantly deshielded and appears at a characteristic downfield position.[5] |

| ~162.0 | Aromatic (C-4, C-OCH₃) | The aromatic carbon bonded to the electron-donating methoxy group is deshielded. |

| ~132.0 | Aromatic (C-1, C-CHO) | The carbon atom to which the aldehyde group is attached. |

| ~129.5 | Aromatic (C-6) | Aromatic CH carbon. |

| ~127.0 | Aromatic (C-3, C-CH₂N) | The carbon atom bearing the morpholinomethyl substituent. |

| ~125.0 | Aromatic (C-2) | Aromatic CH carbon. |

| ~114.0 | Aromatic (C-5) | This carbon is shielded by the ortho-methoxy group. |

| ~67.0 | Morpholine (-O-CH₂) | The carbons adjacent to the morpholine oxygen are deshielded by its electronegativity.[4] |

| ~61.0 | Benzylic (-Ar-CH₂-N) | The benzylic carbon is influenced by both the aromatic ring and the nitrogen. |

| ~55.5 | Methoxy (-OCH₃) | The carbon of the methoxy group appears in a typical range for sp³ hybridized carbons attached to an oxygen.[5] |

| ~53.5 | Morpholine (-N-CH₂) | The carbons adjacent to the nitrogen are slightly more shielded than those next to the oxygen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The analysis is typically performed on a solid sample using a KBr pellet or on a thin film.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale |

| ~2950-2800 | C-H Stretch | Aliphatic (CH₂, CH₃) | Corresponds to the stretching vibrations of the sp³ C-H bonds in the methoxy, benzylic, and morpholine groups. |

| ~2820 & ~2720 | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) | This pair of weak to medium bands is highly characteristic of the aldehyde C-H stretch and is a key diagnostic feature.[6] |

| ~1700 | C=O Stretch | Aldehyde | A strong, sharp absorption band characteristic of the carbonyl group in an aromatic aldehyde. Conjugation with the benzene ring slightly lowers the frequency.[7] |

| ~1600 & ~1510 | C=C Stretch | Aromatic Ring | These two bands arise from the stretching vibrations within the benzene ring. |

| ~1260 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether (-O-CH₃) | A strong band resulting from the asymmetric stretching of the C-O-C bond of the methoxy group.[7] |

| ~1115 | C-O-C Symmetric Stretch | Morpholine Ether | This strong absorption is characteristic of the ether linkage within the morpholine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in structural confirmation. Electron Ionization (EI) is a common method for this type of analysis.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 235 , corresponding to the molecular weight of the compound (C₁₃H₁₇NO₃).[3]

-

Major Fragmentations: The primary fragmentation pathway involves the cleavage of the benzylic C-C bond, which is the most labile.

-

m/z = 100: This peak corresponds to the [CH₂=N(CH₂CH₂)₂O]⁺ fragment, the morpholinomethyl cation. This is often a very stable and abundant fragment.

-

m/z = 135: This fragment, [M - C₅H₁₀NO]⁺, represents the 4-methoxybenzaldehyde cation radical remaining after the loss of the morpholinomethyl group.

-

m/z = 134: Loss of a hydrogen radical from the m/z 135 fragment.

-

m/z = 107: Loss of CO from the m/z 135 fragment, a common fragmentation for benzaldehydes.

-

Caption: Proposed MS fragmentation pathway.

Experimental Protocols

Synthesis: Mannich-Type Reaction

A plausible and efficient synthesis of this compound involves the Mannich reaction, a cornerstone of medicinal chemistry for introducing aminomethyl groups.

Rationale: This one-pot reaction is atom-economical and proceeds under relatively mild conditions. It utilizes readily available starting materials: 4-hydroxy-3-methoxybenzaldehyde (vanillin), formaldehyde, and morpholine. The initial product would be 4-Hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde, which would then be methylated. An alternative is a direct reaction if starting with a different precursor. A related aminoalkylation of vanillin has been documented, providing a strong procedural basis.[4]

Caption: General workflow for synthesis and characterization.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 4-hydroxy-3-methoxybenzaldehyde (1 eq.) in ethanol, add morpholine (1.1 eq.).

-

Addition: Cool the mixture in an ice bath and add an aqueous solution of formaldehyde (37%, 1.2 eq.) dropwise while stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Methylation: After formation of the intermediate, remove the solvent under reduced pressure. Redissolve the crude product in acetone, add potassium carbonate (K₂CO₃, 3 eq.) and dimethyl sulfate (DMS) or methyl iodide (1.5 eq.). Reflux the mixture for 4-6 hours.

-

Work-up: After cooling, filter off the base. Evaporate the solvent. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure compound.

Spectroscopic Data Acquisition

Rationale: Standardized acquisition parameters are crucial for obtaining reproducible, high-quality data. The choice of solvent (CDCl₃) is based on its excellent solubilizing power for a wide range of organic compounds and its relatively simple NMR spectrum.

-

NMR Spectroscopy:

-

Prepare a ~5-10 mg sample solution in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or 500 MHz spectrometer at room temperature.

-

Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

-

-

IR Spectroscopy:

-

Prepare a KBr pellet by grinding ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.

-

Alternatively, dissolve a small amount of sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.

-

Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or Gas Chromatography (GC-MS) interface.

-

Acquire the spectrum in Electron Ionization (EI) mode with an ionization energy of 70 eV.

-

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzaldehyde, 4-methoxy-3-(4-morpholylmethyl)-. Retrieved from [Link]

-

Zhang, J.-C., et al. (2013). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(1), o112. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde. Retrieved from [Link]

-

Lestari, S., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 34(2). Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

-

Noreljaleel, A. E. M., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-Methoxy-5-aminomethylbenzaldehydes. Asian Journal of Organic & Medicinal Chemistry, 3(2). Retrieved from [Link]

-

Chegg. (2022). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [Link]

Sources

- 1. 4-Methoxy-3-(morpholinomethyl)benzaldehyde 128501-81-5 [sigmaaldrich.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. chegg.com [chegg.com]

The Bioactive Potential of Substituted Benzaldehydes: A Technical Guide for Drug Discovery

Abstract

Substituted benzaldehydes represent a versatile and highly valuable class of aromatic aldehydes that serve as foundational scaffolds in medicinal chemistry and drug development. Their inherent reactivity, coupled with the vast possibilities for structural modification on the benzene ring, allows for the fine-tuning of their electronic and steric properties, leading to a broad spectrum of biological activities. This guide provides an in-depth exploration of the diverse bioactivities of substituted benzaldehydes, including their anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties. We will delve into the critical structure-activity relationships that govern their efficacy, detail established experimental protocols for their synthesis and biological evaluation, and present visual workflows and pathway diagrams to elucidate key mechanisms. This comprehensive resource is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.

Introduction: The Versatile Benzaldehyde Scaffold

Benzaldehyde, the simplest aromatic aldehyde, consists of a benzene ring with a formyl substituent. The reactivity of the aldehyde group and the potential for substitution on the aromatic ring make it a crucial building block in organic synthesis.[1][2] In the pharmaceutical industry, benzaldehyde and its derivatives are key precursors in the synthesis of a wide array of therapeutic agents, including antihypertensives and anticonvulsants.[1] The ability to introduce various functional groups onto the benzaldehyde structure allows for the creation of large compound libraries for pharmacological screening, a cornerstone of modern drug discovery.[1]

The biological activity of substituted benzaldehydes is profoundly influenced by the nature, position, and number of substituents on the aromatic ring. These modifications can alter the molecule's lipophilicity, electronic distribution, and steric hindrance, thereby affecting its interaction with biological targets.[3][4] This guide will explore the major classes of biological activity exhibited by these compounds and the underlying principles that drive their therapeutic potential.

Anticancer Activity: Targeting Malignant Cells

Substituted benzaldehydes have emerged as a promising class of compounds with significant anticancer activity.[3][5][6] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and the overcoming of multidrug resistance.

Structure-Activity Relationship (SAR) in Anticancer Benzaldehydes

The cytotoxic effects of substituted benzaldehydes are intricately linked to their chemical structure. A comprehensive study on fifty-four commercial aldehydes revealed that the number, position, and type of substituents on the aromatic ring are critical for their biological activity.[7]

-

Hydrophobicity and Substituent Position: Research on α-hydroxyphosphonate derivatives of substituted benzaldehydes demonstrated that hydrophobicity and the position of substituents on the benzene ring are key determinants of toxicity against cancer cell lines.[3]

-

Electron-Withdrawing vs. Electron-Donating Groups: In a series of salicylaldehyde benzoylhydrazone derivatives, it was found that electron-withdrawing groups on the benzoyl ring increased cytotoxicity, whereas electron-donating groups on the salicylaldehyde ring were required for enhanced activity.[4]

-

Specific Substitutions: Certain substitutions have been shown to confer potent anticancer properties. For example, benzyloxybenzaldehyde derivatives, particularly 2-[(3-methoxybenzyl)oxy]benzaldehyde, have exhibited significant activity against the HL-60 cell line.[6] Similarly, catechol derived from piperonal and o-vanillin have demonstrated high cytotoxicity against breast and prostate cancer cell lines.[8]

Mechanism of Action

The anticancer effects of substituted benzaldehydes are often mediated through the induction of programmed cell death (apoptosis) and disruption of the cell cycle.

-

Apoptosis Induction: Benzyloxybenzaldehyde derivatives have been shown to induce apoptosis and cause a loss of mitochondrial membrane potential in cancer cells.[6] Benzaldehyde itself has been found to induce apoptosis and DNA damage in human lymphocytes at certain concentrations.[9]

-

Cell Cycle Arrest: Some active benzyloxybenzaldehyde compounds have been observed to arrest cell cycle progression at the G2/M phase.[6]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the cytotoxic potential of compounds against cancer cell lines.[10]

Objective: To determine the concentration of a substituted benzaldehyde derivative that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., HL-60, MDA-MB-231)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Substituted benzaldehyde compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the substituted benzaldehyde compound in the cell culture medium. Add the diluted compounds to the wells at various concentrations, including a solvent control.[10]

-

Incubation: Incubate the plates for a further 24-72 hours.

-

MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 2-4 hours.[10]

-

Solubilization: After incubation with MTT, add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Visualization: Anticancer Workflow

Caption: Workflow for the synthesis and in vitro evaluation of the anticancer activity of substituted benzaldehydes.

Antimicrobial Activity: Combating Pathogens

Substituted benzaldehydes and their derivatives, particularly Schiff bases, exhibit a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12][13]

Structure-Activity Relationship (SAR) in Antimicrobial Benzaldehydes

The antimicrobial efficacy of these compounds is highly dependent on the substituents on the benzaldehyde ring.

-

Hydroxy and Nitro Groups: The presence of hydroxyl groups, similar to phenols, contributes to biocidal activity.[12] Studies on Schiff bases have shown that the presence of a nitro group (NO2) can enhance antimicrobial potency.[11]

-

Schiff Base Formation: The formation of Schiff bases by reacting substituted benzaldehydes with amines often leads to enhanced antimicrobial activity.[11][13] Metal complexes of these Schiff bases can exhibit even greater antimicrobial effects.[13]

Mechanism of Action

The primary mechanism of antimicrobial action for many substituted benzaldehydes involves disruption of the microbial cell membrane.

-

Membrane Disruption: Hydroxybenzaldehydes, much like phenols, interact with the cell surface, leading to the disintegration of the cell membrane and the release of intracellular components.[12] They can also cause intracellular coagulation of cytoplasmic constituents.[12]

-

Enzyme Inhibition: The aldehyde group can react with essential nucleophilic groups in microbial enzymes, such as sulfhydryl and amino groups, leading to their inactivation.[14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]

Objective: To determine the lowest concentration of a substituted benzaldehyde derivative that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Substituted benzaldehyde compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the broth medium.[10]

-

Serial Dilution: Perform serial dilutions of the substituted benzaldehyde compound in the broth medium in a 96-well microtiter plate.[10]

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be done visually or by measuring the optical density using a microplate reader.

Enzyme Inhibition: Modulating Biological Pathways

Substituted benzaldehydes are effective inhibitors of various enzymes, playing a crucial role in the modulation of key biological pathways. Their inhibitory activity against tyrosinase and cholinesterases is of particular interest in the development of treatments for hyperpigmentation disorders and neurodegenerative diseases, respectively.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for skin whitening agents.[14][15]

-

Mechanism of Inhibition: Benzaldehyde-type inhibitors can form a Schiff base with a primary amino group in the tyrosinase enzyme.[14] The nature of the substituent at the C-4 position can influence the type of inhibition, with bulky substituents leading to a full and mixed-type inhibition.[16] 4-substituted benzaldehydes may act as a tight hydrophobic cover on the catalytic center of tyrosinase.[16]

-

SAR: Dihydroxy-substituted benzaldehydes, such as 2,4-dihydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde, have shown potent tyrosinase inhibitory activity.[15][17]

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease.

-

Mechanism of Inhibition: Difunctionalized 4-hydroxybenzaldehyde derivatives have been shown to act as mixed-type inhibitors, interacting with both the catalytic active site and the peripheral anionic site of the cholinesterase enzymes.[18]

-

SAR: Benzimidazole-based substituted benzaldehyde derivatives have demonstrated potent inhibitory activity against both AChE and BChE, with the presence of chloro groups at the 3 and 4 positions of the phenyl ring being particularly effective.[19]

Other Enzyme Inhibition

Substituted benzaldehydes have also been investigated as inhibitors of other enzymes:

-

α-Glucosidase and α-Amylase Inhibition: Modified benzaldehyde derivatives have shown potential as dual inhibitors of these enzymes, which is relevant for the management of diabetes.[20]

-

Aldehyde Dehydrogenase (ALDH) Inhibition: Benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of ALDH1A3, an enzyme overexpressed in several cancers.[21][22]

-

Aldose Reductase Inhibition: Certain benzaldehyde derivatives have shown inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications.[23]

Experimental Protocol: Enzyme Inhibition Assay (General)

Objective: To determine the inhibitory effect of a substituted benzaldehyde derivative on a specific enzyme.

Materials:

-

Purified enzyme (e.g., tyrosinase, acetylcholinesterase)

-

Substrate for the enzyme (e.g., L-DOPA for tyrosinase, acetylthiocholine for AChE)

-

Substituted benzaldehyde compound

-

Buffer solution appropriate for the enzyme

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the buffer, the enzyme, and varying concentrations of the substituted benzaldehyde inhibitor. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the mixture for a specific time to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate to each well to initiate the enzymatic reaction.

-

Monitor Reaction: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.).[16]

Visualization: Enzyme Inhibition Mechanism

Caption: A generalized scheme of enzyme inhibition, illustrating competitive, non-competitive, and mixed inhibition.

Antioxidant Activity and Oxidative Stress Modulation

Substituted benzaldehydes, particularly those with hydroxyl groups, can act as antioxidants and modulate cellular responses to oxidative stress.

Radical Scavenging and Oxidative Stress Pathways

-

Mechanism: Phenolic benzaldehydes can donate a hydrogen atom to free radicals, thereby neutralizing them. The antioxidant activity is generally associated with the hydroxylation of the aromatic structure.[24]

-

Cellular Pathways: p-Hydroxybenzaldehyde has been shown to combat oxidative stress through the Nrf2/HO-1/NQO-1/NF-κB/AP-1 pathways, which can alleviate conditions like colitis.[25] Some benzaldehyde derivatives can disrupt the redox systems of fungi, leading to their antifungal activity.[26]

Structure-Activity Relationship (SAR) for Antioxidant Activity

The antioxidant potential of substituted benzaldehydes is closely tied to their substitution patterns.

-

Hydroxyl Groups: Benzaldehydes with multiple hydroxyl groups, such as 2,3-dihydroxybenzaldehyde and 2,4,5-trihydroxybenzaldehyde, exhibit strong radical scavenging activity.[24]

-

Other Substituents: The presence of other groups, like nitro groups, in conjunction with hydroxyl groups can also influence antioxidant activity.[24]

Synthesis of Substituted Benzaldehydes

The synthesis of substituted benzaldehydes is a fundamental aspect of their application in drug discovery. Various methods have been developed to efficiently produce these compounds with diverse functionalities.

Tandem Reactions

One-pot tandem reactions offer an efficient and cost-effective approach to synthesizing substituted benzaldehydes, as they do not require the isolation and purification of intermediates.[27][28] A common strategy involves directed metalation, where a formamide and an organolithium reagent are used to create an α-amino alkoxide in situ, which is then reacted with an electrophile to introduce a substituent at the ortho position.[28]

Reduction/Cross-Coupling Procedures

A two-step, one-pot procedure involving the reduction of Weinreb amides to a stable aluminum hemiaminal intermediate, followed by a palladium-catalyzed cross-coupling reaction with organometallic reagents, allows for the synthesis of a variety of alkyl and aryl substituted benzaldehydes.[29][30]

Experimental Protocol: General Synthesis via Knoevenagel Condensation and Thio-Michael Addition

This protocol describes a versatile approach to synthesizing benzothiazepine derivatives, which often possess medicinal properties, using substituted benzaldehydes as a starting material.[31]

Objective: To synthesize substituted benzothiazepines from substituted benzaldehydes.

Materials:

-

Substituted benzaldehyde

-

Indan-1,3-dione

-

2-Aminothiophenol

-

Solvent (e.g., ethanol)

-

Base catalyst (e.g., piperidine)

Procedure:

-

Knoevenagel Condensation: React the substituted benzaldehyde with indan-1,3-dione in the presence of a base catalyst to form a 2-benzylideneindan-1,3-dione intermediate.

-

Thio-Michael Addition and Intramolecular Imine Formation: React the intermediate from step 1 with a 2-aminothiophenol. This will undergo a thio-Michael addition followed by an intramolecular imine formation to yield the target benzothiazepine.

-

Purification: Purify the final product using techniques such as recrystallization or column chromatography.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods like NMR (¹H and ¹³C) and mass spectrometry.

Conclusion and Future Perspectives

Substituted benzaldehydes are a cornerstone of medicinal chemistry, offering a rich scaffold for the development of novel therapeutic agents. Their diverse biological activities, spanning anticancer, antimicrobial, and enzyme inhibitory effects, are a testament to their versatility. The ability to systematically modify their structure provides a powerful tool for optimizing their potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

-

Design of Isoform-Selective Inhibitors: Developing substituted benzaldehydes that can selectively target specific enzyme isoforms to minimize off-target effects.[21]

-